3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid
Description
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid (CAS: 175278-19-0) is a boronic acid derivative featuring a pyridine ring substituted with chlorine at position 3, methoxy groups at positions 2 and 6, and a boronic acid (-B(OH)₂) moiety at position 4 . This compound is commercially available with a purity of 97.0% and is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks. Its structural attributes—chlorine and methoxy substituents—enhance steric and electronic modulation, making it valuable in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(3-chloro-2,6-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOHPFUKUXAMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid typically involves the reaction of 3-chloro-2,6-dimethoxypyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemical Reactions and Synthesis
Types of Reactions:
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid is involved in several types of chemical reactions:
- Oxidation: Can be oxidized to form pyridine N-oxides.
- Reduction: Reduction can yield different derivatives with modified functional groups.
- Substitution: Nucleophilic substitution can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
- Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing Agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols, and alkoxides under basic conditions.
Major Products Formed:
The products depend on the specific reagents and conditions used. For example:
- Oxidation yields pyridine N-oxides.
- Substitution reactions produce various substituted pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in:
Chemistry
It serves as a crucial building block in synthesizing complex organic molecules and is extensively used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology
The compound is utilized in developing biologically active molecules and as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine
It is explored for potential applications in drug discovery, particularly for designing enzyme inhibitors and receptor modulators. Its ability to form reversible covalent bonds with biological targets makes it valuable for therapeutic development.
Industry
In the industrial sector, this compound is used in producing advanced materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals.
The biological activity of this compound primarily arises from its capacity to interact with biological macromolecules. Key applications include:
Drug Discovery
The compound acts as a building block for synthesizing biologically active molecules. It has shown potential as an inhibitor of specific enzymes, making it a candidate for developing new therapeutics.
Biochemical Assays
It is employed as a probe to investigate enzyme activity and protein interactions, facilitating the study of various biochemical processes.
Cancer Research
Preliminary studies indicate its potential role in inhibiting cancer cell proliferation by interacting with specific molecular targets. For instance, it has demonstrated effectiveness in inhibiting urokinase-type plasminogen activator (uPA), which is associated with cancer metastasis.
Case Studies
-
Enzyme Inhibition Studies:
Recent studies have highlighted the compound's effectiveness as an inhibitor of certain enzymes involved in cancer progression. For example, related compounds showed improved survival rates in patients with pancreatic and breast cancers when combined with standard therapies. -
Biochemical Assays:
In biochemical assays, the compound has been utilized to study the interaction dynamics between proteins and small molecules, providing insights into enzyme mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and receptors. The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction is often exploited in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid, highlighting differences in substituents, reactivity, and applications:
Stability and Handling
Biological Activity
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid (CAS No. 2121512-94-3) is a boronic acid derivative known for its diverse biological applications, particularly in medicinal chemistry and drug discovery. Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound in the development of therapeutics.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with biological macromolecules such as proteins and enzymes. The boronic acid functional group interacts with hydroxyl and amino groups in target proteins, leading to modulation of their activity. This mechanism is particularly relevant in the design of enzyme inhibitors and receptor modulators.
Biological Applications
The compound has been investigated for several applications:
- Drug Discovery : It serves as a building block in synthesizing biologically active molecules. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutics.
- Biochemical Assays : Used as a probe in various biochemical assays to study enzyme activity and protein interactions .
- Cancer Research : Preliminary studies suggest potential roles in inhibiting cancer cell proliferation through its interaction with specific molecular targets .
Inhibition Studies
Recent studies have highlighted the compound's effectiveness as an inhibitor of certain enzymes. For instance, it has shown promising results in inhibiting urokinase-type plasminogen activator (uPA), which is implicated in cancer metastasis. In clinical evaluations, related compounds demonstrated improved survival rates in patients with pancreatic and breast cancers when combined with standard therapies .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound is influenced by its structural features. Comparative studies with similar compounds have revealed that the presence of the chlorine atom significantly impacts its reactivity and biological activity. Variants lacking chlorine or with different substituents exhibited altered potency against biological targets.
Data Table: Comparison of Biological Activity
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | uPA | 0.5 | Effective inhibitor, enhances survival rates |
| 2,6-Dimethoxypyridin-4-ylboronic acid | uPA | 1.5 | Less potent than chlorinated variant |
| 3-Bromo-2,6-dimethoxypyridin-4-ylboronic acid | uPA | 0.8 | Similar potency but different reactivity |
Case Studies
- Pancreatic Cancer Treatment : A phase II clinical trial assessed the efficacy of a prodrug derived from this compound combined with gemcitabine. Results indicated a 17% increase in one-year survival rates compared to gemcitabine alone .
- Breast Cancer Therapy : Another study focused on HER2-negative metastatic breast cancer patients treated with a combination therapy involving this compound. The median progression-free survival increased from 4.3 months to 8.3 months , demonstrating its potential as an adjunct therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
